Cas no 131933-18-1 (2-(2-Cyclohexylethoxy)adenosine)

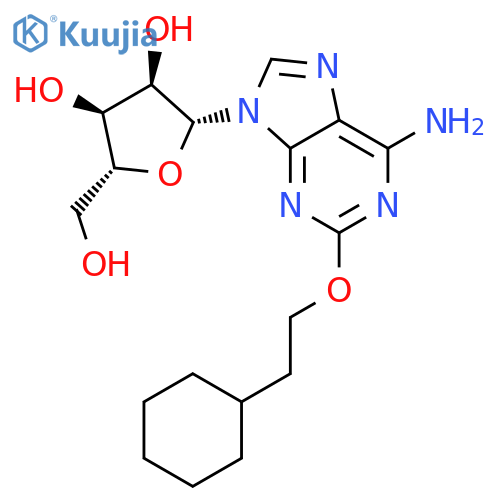

131933-18-1 structure

商品名:2-(2-Cyclohexylethoxy)adenosine

CAS番号:131933-18-1

MF:C18H27N5O5

メガワット:393.437484025955

CID:157535

2-(2-Cyclohexylethoxy)adenosine 化学的及び物理的性質

名前と識別子

-

- Adenosine,2-(2-cyclohexylethoxy)-

- 2-(2-Cyclohexylethoxy)adenosine

- 2-(1,1-DIFLUOROPROPYL)-1,3-DIFLUOROBENZENE

- 2-[2-(cyclohexyl)ethoxy]-adenosine

- SHA-91

- WRC 0013

-

- インチ: InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1

- InChIKey: VHMUQIWMOXQFBP-LSCFUAHRSA-N

- ほほえんだ: OC[C@H]1O[C@@H](N2C=NC3=C(N=C(N=C23)OCCC2CCCCC2)N)[C@H](O)[C@@H]1O

計算された属性

- せいみつぶんしりょう: 393.20100

- どういたいしつりょう: 393.201219

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 511

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 149

じっけんとくせい

- 密度みつど: 1.67

- ふってん: 719°C at 760 mmHg

- フラッシュポイント: 388.7°C

- 屈折率: 1.75

- PSA: 148.77000

- LogP: 0.95040

2-(2-Cyclohexylethoxy)adenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C987920-1g |

2-(2-Cyclohexylethoxy)adenosine |

131933-18-1 | 1g |

$1533.00 | 2023-05-18 | ||

| TRC | C987920-100mg |

2-(2-Cyclohexylethoxy)adenosine |

131933-18-1 | 100mg |

$196.00 | 2023-05-18 |

2-(2-Cyclohexylethoxy)adenosine 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

131933-18-1 (2-(2-Cyclohexylethoxy)adenosine) 関連製品

- 24757-70-8(2-methoxy-2'-deoxyadenosine)

- 1818-71-9(Crotonoside)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量